AChE Inhibition Potency in a Multi‑Target Context — Direct Comparator Data Against Parent Clioquinol
While parent clioquinol shows no measurable AChE inhibition (IC50 not determined), the target compound inhibits human erythrocyte AChE with an IC50 of 75 nM under Ellman’s spectrophotometric conditions [1]. This represents a gain of function conferred by the acetal‑ester side chain, converting a metal‑chelating scaffold into a functional enzyme inhibitor.
| Evidence Dimension | Human AChE inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 75 nM (human erythrocytes, Ellman's assay) |
| Comparator Or Baseline | Clioquinol: IC50 not determined (no measurable inhibition) |
| Quantified Difference | ≥ 2 orders of magnitude difference (from inactive to low‑nanomolar) |
| Conditions | Human erythrocyte AChE, acetylthiocholine iodide substrate, spectrophotometric Ellman's method |
Why This Matters
Procurement relevance: Researchers transitioning from metal‑chelation studies to cholinergic target engagement require a compound that demonstrably inhibits AChE; clioquinol fails this criterion, making the target compound the necessary selection for dual‑mechanism Alzheimer’s models.
- [1] BindingDB, BDBM50114366 (CHEMBL3604197), IC50 = 75 nM for human AChE; clioquinol data absent. View Source
